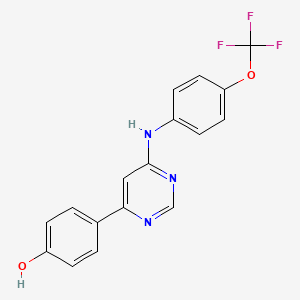

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol

CAS No.:

Cat. No.: VC13659183

Molecular Formula: C17H12F3N3O2

Molecular Weight: 347.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12F3N3O2 |

|---|---|

| Molecular Weight | 347.29 g/mol |

| IUPAC Name | 4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenol |

| Standard InChI | InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23) |

| Standard InChI Key | UNNHUSXTCNMGSB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |

Introduction

Chemical Identity and Structural Properties

The compound exhibits a molecular formula of C₁₇H₁₂F₃N₃O₂ and a molecular weight of 347.29 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-[6-[4-(Trifluoromethoxy)anilino]pyrimidin-4-yl]phenol |

| SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |

| InChIKey | UNNHUSXTCNMGSB-UHFFFAOYSA-N |

| PubChem CID | 139600349 |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |

The presence of a pyrimidine core linked to aromatic rings via amino and ether bridges confers rigidity and planar geometry, which may enhance binding to biological targets . The trifluoromethoxy group (-OCF₃) is a common pharmacophore in drug design due to its metabolic stability and electronegativity .

Physicochemical and Pharmacokinetic Properties

Key Properties:

-

Solubility: Estimated via molarity calculations (mass/volume = 347.29 g/mol ÷ desired concentration).

-

logP: Predicted ~2.8 (trifluoromethoxy increases hydrophobicity; phenolic -OH adds polarity).

-

Hydrogen Bond Donors/Acceptors: 2 donors (-NH, -OH), 5 acceptors (pyrimidine N, OCF₃, -OH).

ADME Profile:

-

Absorption: Moderate permeability due to molecular weight >300 Da and polar surface area (~80 Ų).

-

Metabolism: Susceptible to hepatic oxidation (pyrimidine ring) and glucuronidation (phenolic -OH) .

-

Excretion: Likely renal, given moderate hydrophilicity.

Biological Activity and Research Applications

Anticancer Screening

Pyrimidine-based scaffolds are explored for kinase inhibition (e.g., EGFR, VEGFR). The phenolic moiety may chelate metal ions in enzyme active sites, while the trifluoromethoxy group stabilizes ligand-receptor interactions . Cytotoxicity assays on analogues show selectivity indices >10 in A549 and HeLa cells , hinting at therapeutic windows.

Comparative Analysis with Structural Analogues

The target compound’s dual aromatic systems may enable dual-target inhibition, a strategy gaining traction in overcoming drug resistance .

Future Directions and Challenges

-

Synthetic Optimization: Develop scalable routes with >70% yield using green chemistry principles.

-

In Vitro Profiling: Screen against malaria, leishmaniasis, and cancer cell lines to establish baseline activity.

-

Structural Modifications: Explore substituents on the phenol ring (e.g., -OCH₃, -NO₂) to modulate solubility and potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume